3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione - 331675-01-5

3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione

Catalog Number: EVT-1367790
CAS Number: 331675-01-5
Molecular Formula: C12H18N4O2S
Molecular Weight: 282.36g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione serves as a key starting material in the synthesis of various substituted purine-2,6-diones, including those unsubstituted at the N7 position. []

Relevance: This compound shares the core purine-2,6-dione scaffold with 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione. It demonstrates the feasibility of modifying the 8-position of the purine ring, which is also substituted with a propylsulfanyl group in the target compound.

Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione)

Compound Description: Linagliptin is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. It exhibits a slow dissociation rate from DPP-4, contributing to its extended duration of action. [, , ] It is currently undergoing clinical trials and has the potential for once-daily administration. [] Studies have shown that linagliptin effectively lowers HbA1c levels and increases basal active GLP-1 levels in diabetic rodent models. [] The metabolism of linagliptin in humans is primarily through fecal excretion, and the main metabolite is a 3S-hydroxypiperidinyl derivative. []

Relevance: Linagliptin is a highly substituted purine-2,6-dione derivative, highlighting the diverse structural modifications possible within this class. Although it differs from 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione in its specific substituents, it emphasizes the potential for generating biologically active compounds within the purine-2,6-dione family. , , ,

Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one)

Compound Description: Sitagliptin is another FDA-approved DPP-4 inhibitor used in the treatment of type 2 diabetes. []

Relevance: Though Sitagliptin belongs to a different chemical class than 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione, its inclusion in the natural product screening study suggests that structurally diverse compounds can exhibit DPP-4 inhibitory activity. This highlights the potential of exploring various chemical scaffolds, including purine-2,6-diones, for developing novel DPP-4 inhibitors.

Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile)

Compound Description: Alogliptin is a third FDA-approved DPP-4 inhibitor used in the management of type 2 diabetes. []

Relevance: Similar to sitagliptin, Alogliptin demonstrates the structural diversity among known DPP-4 inhibitors. While it does not directly resemble 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione, its inclusion in the study showcases the potential of exploring various chemical classes, such as purine-2,6-diones, for developing new DPP-4 inhibitors.

8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: This compound exhibits protein kinase CK2 inhibitory activity with an IC50 of 8.5 μM in vitro. []

Relevance: It shares the core purine-2,6-dione scaffold with 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione and demonstrates the impact of various substitutions on the purine ring on biological activity. This compound's activity against CK2 suggests the potential for exploring 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione and its derivatives for similar activity.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, alongside its 8-alkylamino substituted derivatives, has been studied for its electrocardiographic, antiarrhythmic, and hypotensive activity, along with its affinity for α1- and α2-adrenoreceptors. []

Relevance: This compound showcases another example of a substituted purine-2,6-dione with diverse pharmacological properties, highlighting the versatility of this chemical class. While structurally distinct from 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione, it emphasizes the broad range of biological activities that can be associated with modifications to the purine-2,6-dione core.

7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This purine derivative was identified as a potential inhibitor of coronavirus helicases, which are essential for viral replication and are considered promising antiviral targets. []

Relevance: This compound shares the purine-2,6-dione scaffold with 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione. It further exemplifies the potential of modifying the 8-position of the purine ring with sulfur-containing groups for achieving antiviral activity. The presence of an ethyl group at the 7-position also suggests that variations in the alkyl substituents at this position can be tolerated.

Properties

CAS Number

331675-01-5

Product Name

3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione

IUPAC Name

3-methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione

Molecular Formula

C12H18N4O2S

Molecular Weight

282.36g/mol

InChI

InChI=1S/C12H18N4O2S/c1-5-6-19-12-13-9-8(16(12)7(2)3)10(17)14-11(18)15(9)4/h7H,5-6H2,1-4H3,(H,14,17,18)

InChI Key

HDCPZPQXUVDCPK-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C

Canonical SMILES

CCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.